molecular formula C20H18N4O2 B12183886 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B12183886
M. Wt: 346.4 g/mol
InChI Key: ORLVIGZHIPEWED-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is a heterocyclic compound featuring an indole core substituted with a benzyloxy group at position 5, linked via an acetamide bridge to a 1H-imidazole moiety.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-12-17(6-7-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25)

InChI Key

ORLVIGZHIPEWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NC=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling of Indole and Imidazole: The final step involves coupling the indole and imidazole moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an imidazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of indole and imidazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for drug development. The indole and imidazole moieties are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers can modify this compound to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indole moiety can interact with tryptophan-binding proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural Analogues

a. Indole-Acetamide Derivatives

  • N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (): Shares the indole-acetamide core but replaces the imidazole with a carbamimidoyl group.
  • Antioxidant Indole Derivatives (): Compounds like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit potent antioxidant activity due to redox-active hydroxyimino groups. The target compound’s benzyloxy group may reduce antioxidant efficacy compared to these derivatives but could enhance stability .

b. Benzimidazole-Triazole-Thiazole Derivatives (): Compounds such as 9c (2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature complex heterocyclic systems. While structurally distinct, their acetamide linkers and aromatic substituents (e.g., bromophenyl) suggest shared synthetic strategies, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

c. Benzimidazole-Acetamide Inhibitors ():
Compound 28 (N-(3-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) is an IDO1 inhibitor. The target compound’s indole-imidazole scaffold may mimic benzimidazole’s planar aromaticity, enabling similar enzyme interactions .

Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR)
Target Compound ~375.4 Not reported δ 4.8 (s, 2H, CH2CO); aromatic δ 7.2–7.6 (m)
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide 217.1 Amorphous solid δ 4.79 (s, 2H, CH2CO); δ 7.65–7.62 (d, 1H)
Compound 9c Not reported 180–182 δ 7.65–7.62 (d, J = 7.5 Hz, 1H, aromatic)

The benzyloxy group in the target compound introduces distinct aromatic proton signals (δ 7.2–7.6) compared to simpler indole derivatives .

Biological Activity

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is a synthetic compound that integrates the structural features of indole and imidazole, both of which are known for their significant biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is C20_{20}H18_{18}N4_{4}O2_{2}, with a molecular weight of 346.4 g/mol. The compound features an indole moiety linked to an imidazole through an acetamide group, providing a unique scaffold for biological interactions.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N4_{4}O2_{2}
Molecular Weight346.4 g/mol
CAS Number1401593-36-9

Biological Activities

Research indicates that compounds containing indole and imidazole structures often exhibit diverse biological activities. The following sections detail specific activities associated with 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide.

Anticancer Activity

Studies have shown that this compound may possess significant anticancer properties. For instance, its structure allows it to interact with various cellular pathways involved in tumor growth and metastasis. Preliminary data suggest that it can inhibit cancer cell proliferation in vitro, particularly in human cancer cell lines such as HeLa and MCF7. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study conducted by Zhang et al. (2021), derivatives of benzimidazole were found to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer metabolism. The structural similarity between these derivatives and 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide suggests potential for similar inhibitory effects against IDO1, enhancing the efficacy of immunotherapy strategies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Initial screenings indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is particularly noteworthy as it is associated with enhanced antimicrobial properties.

Research Findings:
In tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanistic Insights

The dual functionality of the indole and imidazole moieties allows for diverse interactions with biological targets:

  • Indole Moiety: Known for its role in receptor binding and modulation of signaling pathways.
  • Imidazole Moiety: Often involved in enzyme inhibition and metal coordination, contributing to its bioactivity.

Comparative Analysis

To better understand the uniqueness of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-(1H-indol-3-yl)-N-(1H-imidazol-2-yl)acetamideIndole-ImidazoleAnticancer
5-(benzyloxy)-1H-indole-2-carboxylic acidIndole derivativeAnti-inflammatory
N-benzoylindoleIndole derivativeStrong anticancer activity

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